molecular formula C31H24F3NO4 B12310357 Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine

Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine

Cat. No.: B12310357
M. Wt: 531.5 g/mol
InChI Key: MTXQSEQOBVZNIV-UHFFFAOYSA-N
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Description

Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids. The trifluoromethylphenyl group adds unique chemical properties, making this compound valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine typically involves the following steps:

    Fmoc Protection: The amino group of 4-(3-trifluoromethylphenyl)-L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The resulting Fmoc-protected amino acid is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Industrial methods may also include automated synthesis and purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments. Common reagents for these reactions include carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Carbodiimides such as EDC or DCC, often in combination with HOBt or HOAt, are used for peptide coupling reactions.

Major Products Formed

The major products formed from these reactions include peptides and peptide derivatives, which can be further modified or used in various applications.

Scientific Research Applications

Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are valuable in studying protein structure and function.

    Biology: The compound is used in the development of peptide-based probes and inhibitors for studying biological processes and pathways.

    Medicine: It is employed in the design of peptide-based drugs and therapeutic agents, particularly for targeting specific proteins or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including those with unique fluorinated properties.

Mechanism of Action

The mechanism of action of Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the assembly of complex peptide structures. The trifluoromethylphenyl group can also impart unique chemical properties to the resulting peptides, influencing their stability, solubility, and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-4-(trifluoromethyl)-L-phenylalanine
  • Fmoc-3-(trifluoromethyl)-L-phenylalanine
  • Fmoc-4-(3-pyridyl)-L-phenylalanine

Uniqueness

Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence the compound’s reactivity and the properties of the resulting peptides. This unique structure can enhance the stability and bioactivity of peptides, making it a valuable tool in peptide synthesis and research.

Properties

Molecular Formula

C31H24F3NO4

Molecular Weight

531.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3-(trifluoromethyl)phenyl]phenyl]propanoic acid

InChI

InChI=1S/C31H24F3NO4/c32-31(33,34)22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(36)37)35-30(38)39-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,35,38)(H,36,37)

InChI Key

MTXQSEQOBVZNIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)C(F)(F)F)C(=O)O

Origin of Product

United States

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